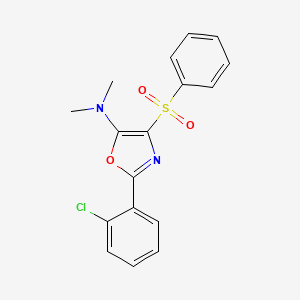
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine, also known as BOS-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is its versatility, as it can be used in a range of applications, including medicinal chemistry, materials science, and environmental science. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many future directions for research on 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine, including:
1. Further studies on the mechanism of action of this compound, to better understand its effects on cells and signaling pathways.
2. Development of new drugs based on this compound, for the treatment of inflammatory diseases and cancer.
3. Exploration of the use of this compound in materials science, for the synthesis of new materials with unique properties.
4. Investigation of the potential use of this compound as a herbicide, to reduce the use of harmful chemicals in agriculture.
5. Studies on the toxicity of this compound, to better understand its safety and potential risks.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in medicine, materials science, and environmental science.
Méthodes De Synthèse
The synthesis of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of benzenesulfonyl chloride and 5-aminooxazole. The reaction is carried out in the presence of a base, such as triethylamine, and the product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In environmental science, this compound has been studied for its potential use as a herbicide.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)12-8-4-3-5-9-12)19-15(23-17)13-10-6-7-11-14(13)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOUDMAXJJTRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

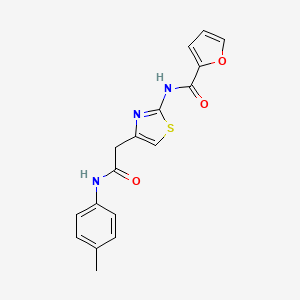
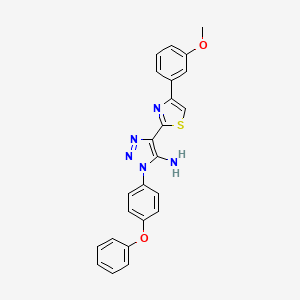

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2999286.png)
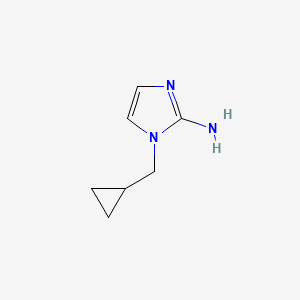
![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)

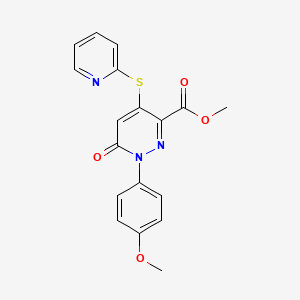
![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)

![4-fluoro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2999295.png)
![Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2999296.png)

